6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one
Description
Structure
3D Structure
Properties
CAS No. |
2703782-40-3 |
|---|---|
Molecular Formula |
C8H6Br2N2O |
Molecular Weight |
305.95 g/mol |
IUPAC Name |
6,7-dibromo-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6Br2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13) |
InChI Key |
KJOVSTLYZILWNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2N1)Br)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6,7 Dibromo 1,2,3,4 Tetrahydroquinoxalin 2 One and Its Derivatives
De Novo Synthesis Approaches to the Tetrahydroquinoxalinone Core Structure
De novo synthesis represents the most fundamental approach to the tetrahydroquinoxalinone scaffold, constructing the heterocyclic core from simpler, non-cyclic starting materials. wikipedia.org These methods offer high flexibility in introducing substituents onto the aromatic ring prior to cyclization, making them ideal for producing specifically substituted derivatives like the 6,7-dibromo target compound. The main strategies under this category are condensation reactions and reductive cyclization pathways.
Condensation reactions are a cornerstone in the synthesis of quinoxalinone derivatives. These reactions typically involve the formation of the heterocyclic ring by reacting a 1,2-diamine with a molecule containing two electrophilic centers, leading to a cyclization event.
The most widely used method for synthesizing the quinoxaline (B1680401) ring system is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. ics-ir.orgresearchgate.net To form the quinoxalin-2-one core, this strategy is adapted by using an α-keto acid or its ester equivalent as the dicarbonyl precursor. The reaction proceeds through the initial formation of an imine with one of the amino groups, followed by an intramolecular nucleophilic attack by the second amino group on the carbonyl (or ester) carbon, and subsequent dehydration to form the heterocyclic ring.
For the specific synthesis of 6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one, the key starting material would be 4,5-dibromo-1,2-phenylenediamine. This diamine is reacted with an appropriate α-dicarbonyl precursor such as glyoxylic acid or ethyl bromoacetate (B1195939). csus.edu The reaction typically requires an acid or base catalyst and can be performed in various solvents. csus.edusapub.org
Table 1: Examples of Cyclocondensation Reactions for Quinoxalinone Synthesis
| 1,2-Diamine Precursor | α-Dicarbonyl Precursor | Catalyst/Conditions | Product Type | Reference |
| o-Phenylenediamine (B120857) | Ethyl bromoacetate | Pyridine, heat | 3,4-Dihydroquinoxalin-2(1H)-one | csus.edu |
| o-Phenylenediamine | Hexane-2,3,5-trione | Ethanol | 3,4-Dihydroquinoxalin-2(1H)-one derivative | sapub.org |
| Substituted o-phenylenediamines | Aroylpyruvates | DMF, rt | 3,4-Dihydroquinoxalin-2(1H)-one derivative | nih.gov |
| o-Phenylenediamine | Diethyl acetylenedicarboxylate | Heat | 3-(Ethoxycarbonylmethylene)-3,4-dihydroquinoxalin-2(1H)-one |
Condensation Reactions in Tetrahydroquinoxalinone Ring Formation
Variants Utilizing Substituted o-Phenylenediamines
A significant advantage of the cyclocondensation approach is its tolerance for a wide range of substituents on the aromatic diamine precursor. This allows for the synthesis of specifically substituted quinoxalinones by selecting the appropriately substituted o-phenylenediamine. nih.gov To obtain this compound, the synthesis would commence with 4,5-dibromo-o-phenylenediamine.
The reaction of this substituted diamine with precursors like α-ketoesters or α-haloesters leads directly to the formation of 6,7-dibromo-3,4-dihydroquinoxalin-2(1H)-one. csus.edunih.gov The regioselectivity of the cyclization is not a concern with symmetrically substituted diamines like 4,5-dibromo-o-phenylenediamine. However, for unsymmetrically substituted diamines, mixtures of regioisomers can be obtained, and controlling the reaction conditions is crucial to achieve selectivity. nih.gov
Reductive cyclization offers an alternative de novo route to the quinoxalinone core. This strategy typically involves an intramolecular cyclization that is triggered by the reduction of a functional group, most commonly a nitro group, on a pre-assembled side chain.
An exemplary pathway for synthesizing the target compound would start with the nucleophilic aromatic substitution of 1,2-dibromo-4,5-dinitrobenzene (B1640907) with an α-amino acid ester (e.g., ethyl glycinate). The resulting N-(4,5-dibromo-2-nitrophenyl)glycine ethyl ester can then undergo reductive cyclization. The reduction of the nitro group to an amine, using agents like Fe/HCl or catalytic hydrogenation, is followed by spontaneous intramolecular amide formation (cyclization) to yield 6,7-dibromo-3,4-dihydroquinoxalin-2(1H)-one. organic-chemistry.org This intermediate can then be further reduced to the final tetrahydroquinoxalinone.
Catalytic hydrogenation is a powerful and clean method for the reduction of the double bond within the pyrazine (B50134) ring of a 3,4-dihydroquinoxalin-2(1H)-one to afford the desired 1,2,3,4-tetrahydroquinoxalin-2-one. This step follows the initial ring formation via condensation or reductive cyclization. The hydrogenation is typically carried out using hydrogen gas in the presence of a metal catalyst. nih.gov
Various catalytic systems have been developed for the efficient hydrogenation of quinoxalinones and related quinoxalines. These often employ transition metals such as rhodium (Rh), iridium (Ir), or palladium (Pd). nih.govnih.govrsc.org Asymmetric hydrogenation can also be achieved using chiral catalysts to produce enantiomerically pure tetrahydroquinoxalinones. nih.govnih.gov For instance, Rh-thiourea and Ir-based catalytic systems have been shown to be highly effective for the hydrogenation of quinoxalinones under mild conditions, often at room temperature and low hydrogen pressure. nih.govnih.govrsc.org
Table 2: Catalytic Systems for Hydrogenation of Quinoxaline Scaffolds
| Substrate Type | Catalytic System | Conditions | Product | Key Features | Reference |
| Quinoxalinones | Rh-thiourea complex | 1 MPa H₂, RT, HCl (additive) | Chiral Dihydroquinoxalinones | High yield and enantioselectivity, applicable to flow conditions | nih.gov |
| Quinoxalines | Ir-catalyst | Toluene/Dioxane or EtOH | Chiral Tetrahydroquinoxalines | Solvent-controlled enantioselectivity, no additives needed | nih.govrsc.org |
| Quinolines | B(C₆F₅)₃ | Hydrosilanes | Tetrahydroquinolines | Metal-free hydrogenative reduction | organic-chemistry.org |
| N-Heteroarenes | Pd-catalyst | NaH, Acetic anhydride | Acetylated Tetrahydro-N-heteroarenes | Transfer hydrogenation and acetylation | organic-chemistry.org |
Reductive Cyclization Pathways
Chemical Reduction Strategies
In addition to catalytic hydrogenation, various chemical reducing agents can be employed to reduce the C=N or C=C bond in unsaturated quinoxalinone precursors. youtube.comhumanjournals.com These methods can sometimes offer different selectivity or be more suitable for specific substrates or laboratory setups that are not equipped for high-pressure hydrogenations.
Common chemical reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). However, these reagents can sometimes lead to over-reduction of the amide carbonyl group. A milder and more selective approach is transfer hydrogenation, which uses a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include Hantzsch esters, formic acid, and isopropanol (B130326). researchgate.net For instance, the reduction of quinolin-2(1H)-ones to 1,2,3,4-tetrahydroquinolines has been successfully achieved using a samarium(II) iodide/water/triethylamine system, which proceeds under mild conditions. researchgate.net Such methods could be adapted for the reduction of the corresponding 6,7-dibromo-3,4-dihydroquinoxalin-2(1H)-one intermediate.
Cyclization Involving Nitroso Groups
While the reductive cyclization of nitro groups is a well-established method for the synthesis of various nitrogen-containing heterocycles, the direct intramolecular cyclization involving a nitroso group to form a 1,2,3,4-tetrahydroquinoxalin-2-one is a less commonly reported pathway. Theoretical studies have explored the intramolecular cyclization of β-nitroso-o-quinone methides, which can lead to the formation of different heterocyclic rings. However, practical applications of this specific methodology for the synthesis of tetrahydroquinoxalin-2-ones are not extensively documented in the literature. The more prevalent approach involves the reduction of an ortho-nitroaniline precursor, which then undergoes spontaneous or catalyzed intramolecular cyclization.
Solid-Phase Synthetic Approaches for Tetrahydroquinoxalinones
Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the generation of libraries of heterocyclic compounds, including 1,2,3,4-tetrahydroquinoxalin-2-ones. This methodology offers advantages in terms of purification and automation. The general strategy for the solid-phase synthesis of substituted tetrahydroquinoxalin-2-ones typically involves the following key steps:
Immobilization: An appropriate starting material, often an ortho-fluoro-nitroaromatic compound, is anchored to a solid support (resin).
Nucleophilic Aromatic Substitution: The resin-bound nitroaromatic compound is reacted with an α-amino acid ester, where the amino group displaces the fluorine atom.
Reduction of the Nitro Group: The nitro group is then reduced to an amino group, commonly using reagents like tin(II) chloride.
Intramolecular Cyclization: Upon reduction, the newly formed amino group undergoes a spontaneous intramolecular cyclization with the adjacent ester functionality, forming the desired tetrahydroquinoxalin-2-one ring system.
Cleavage: The final product is cleaved from the solid support.
This approach allows for the introduction of diversity at various positions of the tetrahydroquinoxalinone scaffold by using different α-amino acid esters and, if desired, by subsequent reactions on the resin-bound intermediate.
| Step | Description | Typical Reagents and Conditions |
| 1. Immobilization | Attachment of a suitable building block to a solid support. | Wang resin, DIC, HOBt |
| 2. Nucleophilic Substitution | Reaction with an α-amino acid ester. | α-amino acid ester, DIPEA, DMF |
| 3. Reduction | Conversion of the nitro group to an amine. | SnCl₂, DMF |
| 4. Cyclization | Spontaneous intramolecular ring formation. | Occurs upon reduction |
| 5. Cleavage | Release of the final product from the resin. | TFA/DCM |
Strategical Introduction of Bromine Substituents at 6,7-Positions
Direct Halogenation Protocols and Regioselectivity
Direct bromination of the pre-formed 1,2,3,4-tetrahydroquinoxalin-2-one ring system is a potential route to the target compound. However, the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring is highly influenced by the directing effects of the substituents. The amide and amine groups in the heterocyclic ring are activating and ortho-, para-directing. This can lead to a mixture of brominated products, and achieving selective dibromination at the 6 and 7 positions can be challenging.
The reaction conditions, including the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, and temperature, play a crucial role in controlling the regioselectivity. For instance, the bromination of quinoxalin-2(1H)-ones has been studied, and the regioselectivity is dependent on the reaction mechanism, which can be influenced by the presence of radical initiators. researchgate.net
Post-Cyclization Bromination Techniques
This strategy involves the bromination of the 1,2,3,4-tetrahydroquinoxalin-2-one core after the heterocyclic ring has been formed. Similar to direct halogenation, controlling the regioselectivity to obtain the desired 6,7-dibromo isomer is a key challenge. The electron-donating nature of the heterocyclic part of the molecule activates the benzene ring towards electrophilic attack. Careful optimization of reaction conditions is necessary to favor the formation of the 6,7-dibromo product over other possible isomers.
| Brominating Agent | Conditions | Observed Outcome on Related Heterocycles |
| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), refluxing benzene | Can lead to a mixture of brominated and dehydrogenated products in tetrahydroquinolines. |
| Br₂ in Acetic Acid | Room temperature or elevated temperature | Can lead to mono- or di-bromination, with regioselectivity dependent on existing substituents. |
Pre-functionalized Building Block Incorporation
A more controlled and often preferred method for the synthesis of this compound is the use of a pre-functionalized building block that already contains the desired bromine substitution pattern. This approach avoids the potential regioselectivity issues associated with the direct bromination of the quinoxalinone core.
The most common strategy involves the condensation of 4,5-dibromo-1,2-phenylenediamine with a suitable three-carbon synthon. A widely used synthon is an α-halo- or α-hydroxy-acid or its ester derivative. For instance, the reaction of 4,5-dibromo-1,2-phenylenediamine with chloroacetic acid or ethyl bromoacetate would lead to the formation of the desired this compound.
This method offers a clear and unambiguous route to the target compound with the bromine atoms precisely positioned.
Stereoselective Synthesis of Chiral this compound Analogues
The creation of enantiomerically pure chiral centers is a cornerstone of modern pharmaceutical synthesis. For analogues of this compound, several stereoselective strategies can be employed to control the stereochemistry of the resulting molecules. These methods include transition-metal-catalyzed asymmetric hydrogenation, the use of chiral auxiliaries to direct transformations, and the application of metal-free enantioselective organocatalysis.
Asymmetric Hydrogenation Catalysis
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds, particularly for the reduction of C=N bonds in heterocyclic systems like quinoxalines. rsc.org Transition metal complexes, particularly those of rhodium and ruthenium with chiral ligands, have proven highly effective in the asymmetric hydrogenation of quinoxaline and quinoxalinone derivatives, yielding chiral tetrahydroquinoxalines (THQs) and dihydroquinoxalinones (DHQs) with high enantioselectivity. nih.govresearchgate.net
A notable development is a Rh-thiourea diphosphine catalytic system that facilitates the synthesis of both enantiopure THQs and DHQs under mild conditions (1 MPa H₂ pressure at room temperature). researchgate.net This method has been successfully applied to a range of quinoxaline and quinoxalinone derivatives, achieving excellent yields and enantioselectivities (up to 99% ee). nih.gov The practicability of this system is highlighted by its successful scale-up to the gram scale in both batch and continuous flow reactors without a loss of catalytic activity or enantioselectivity. nih.gov For instance, the hydrogenation of various halogenated quinoxalines, including those with fluoro and chloro substituents, proceeds smoothly to deliver the corresponding chiral products in high yields and enantiomeric excess. researchgate.net
Similarly, chiral ruthenium N-heterocyclic carbene (NHC) complexes have been utilized for the highly regioselective and asymmetric hydrogenation of substituted quinoxalines. These reactions can achieve full conversions with excellent regioselectivity (>99:1) and high enantiomeric ratios.
Table 1: Examples of Asymmetric Hydrogenation of Quinoxaline Derivatives
| Catalyst System | Substrate | Conditions | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Rh-Thiourea Diphosphine | 6,7-Difluoro-2-methyl-quinoxaline hydrochloride | 1 MPa H₂, RT, Gram Scale | 90% | 96% | nih.gov |
| Rh-Thiourea Diphosphine | Various Quinoxalinones | 1 MPa H₂, RT | up to 98% | up to 99% | nih.govresearchgate.net |
| [Ru(cod)(2-methylallyl)₂] / Chiral NHC Ligand | Various 5- and 6-substituted quinoxalines | H₂ (50 bar), KOtBu, Toluene, 80 °C | Excellent | up to 94:6 er |
Chiral Auxiliary-Mediated Synthesis
The use of a chiral auxiliary is a classical and reliable strategy to induce stereoselectivity. wikipedia.org This method involves temporarily incorporating a chiral molecule into the substrate to direct a subsequent chemical transformation in a diastereoselective manner. sigmaaldrich.com After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be attached to the nitrogen atom of the quinoxalinone precursor. This would create a chiral environment, allowing for the diastereoselective reduction of the C=N bond or diastereoselective alkylation at the C3 position. Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and Ellman's tert-butanesulfinamide. researchgate.net The latter, tert-butanesulfinamide, has been effectively used in the asymmetric synthesis of 1-substituted tetrahydroisoquinoline alkaloids, a class of compounds structurally related to tetrahydroquinoxalines. researchgate.net
The general three-step process for this approach is as follows:
Attachment: The chiral auxiliary is covalently bonded to the quinoxalinone substrate.
Diastereoselective Reaction: The resulting adduct undergoes a stereoselective transformation, such as reduction or alkylation, where the steric and electronic properties of the auxiliary block one face of the molecule, favoring attack from the other.
Removal: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule. wikipedia.org
While effective, this method requires stoichiometric amounts of the auxiliary and involves additional synthetic steps for its attachment and removal. wikipedia.org
Enantioselective Organocatalysis
Enantioselective organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), are particularly effective in activating imines for asymmetric reduction. nih.govresearchgate.net This strategy often employs Hantzsch esters or dihydrobenzothiazoles as a mild source of hydrogen in transfer hydrogenation reactions. nih.gov
This methodology has been successfully applied to the asymmetric transfer hydrogenation of quinolines and quinolones, affording chiral tetrahydroquinolines with excellent enantioselectivities. nih.gov The mechanism involves the activation of the C=N bond of the quinoxaline ring by the chiral phosphoric acid, which facilitates a stereoselective hydride transfer from the Hantzsch ester. This approach represents a safer alternative to reactions requiring high-pressure hydrogen gas. nih.gov
Furthermore, biomimetic asymmetric reduction of quinoxalinones has been achieved using chiral and regenerable NAD(P)H models in combination with ureas as transfer catalysts, which activate the substrate through hydrogen bonding. rsc.org This method has produced chiral dihydroquinoxalinones in high yields and with excellent enantioselectivities. rsc.org
Table 2: Organocatalytic Asymmetric Synthesis of Tetrahydroquinoline Analogues
| Catalyst | Reductant | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Quinolines | Metal-free, safe hydrogen source, applicable in flow chemistry. | nih.gov |
| Chiral Phosphoric Acid (CPA) | Hantzsch Ester | 2-Aminoenones | Visible-light induced cyclization followed by transfer hydrogenation. | globethesis.com |
| Urea / Chiral NAD(P)H model | Chiral NAD(P)H model | Benzoxazinones and Quinoxalinones | Biomimetic approach, hydrogen bonding activation. | rsc.org |
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of quinoxalinone derivatives, this includes employing energy-efficient methods like microwave irradiation and minimizing waste by using solvent-free or aqueous reaction media.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. e-journals.in The synthesis of quinoxaline and quinoxalinone derivatives is well-suited to this technology. sciencefeatured.comudayton.edu
Reports have demonstrated that the condensation of 1,2-diaminobenzenes with ethyl 2-bromoalkyl/phenyl acetates can be carried out under solvent-free microwave conditions to produce quinoxalin-2-ones in good to excellent yields. organic-chemistry.org This approach offers several advantages, including the absence of costly and potentially harmful solvents and significantly reduced reaction times, often from hours to mere minutes. e-journals.inudayton.edu For example, a series of quinoxaline derivatives has been synthesized in excellent yields (80-90%) within 3.5 minutes using microwave heating in a solvent-free medium. e-journals.in This efficiency makes MAOS an attractive method for the rapid generation of compound libraries for biological screening. sciencefeatured.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoxaline Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage | Reference |
|---|---|---|---|---|
| Condensation of diamines and dicarbonyls | Several hours | 1-5 minutes | Drastic reduction in reaction time, high yields. | e-journals.inudayton.edu |
| Nucleophilic aromatic substitution on dichloroquinoxaline | Extended reaction times | 5 minutes | Solvent-free, rapid synthesis. | udayton.edu |
Solvent-Free and Aqueous Medium Reactions
Eliminating organic solvents is a key goal of green chemistry, as they are often flammable, toxic, and contribute significantly to chemical waste. Many synthetic routes to quinoxalines have been adapted to run under solvent-free conditions or in environmentally benign solvents like water. ias.ac.inchim.it
Solvent-free synthesis of quinoxalines can be achieved by grinding the reactants together, sometimes with a recyclable, solid-phase catalyst. orientjchem.org For example, sulfated polyborate, an inexpensive and recyclable catalyst, has been used for the rapid, solvent-free synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds. ias.ac.in This method offers high yields, short reaction times, and an easy work-up. ias.ac.in The combination of microwave irradiation with solvent-free conditions further enhances the environmental credentials of the synthesis. e-journals.in
Reactions in aqueous media are also highly desirable. Ammonium bifluoride has been shown to catalyze the reaction between o-phenylenediamines and diketones in a mixture of methanol (B129727) and water, providing quinoxaline products in excellent yields. chim.it These green methodologies not only reduce the environmental impact but can also offer economic benefits through reduced solvent costs and simplified purification procedures. ias.ac.in
Recyclable Catalytic Systems
The development of sustainable synthetic methodologies is a cornerstone of modern green chemistry. In the synthesis of this compound and its derivatives, the use of recyclable catalytic systems represents a significant advancement over traditional methods. These systems, primarily featuring heterogeneous catalysts, offer numerous advantages, including simplified product purification, reduced chemical waste, and the potential for continuous flow processes. The core benefit lies in the ability to easily separate the catalyst from the reaction mixture and reuse it for multiple cycles without a significant loss of activity, thereby lowering operational costs and environmental impact.
Research into the synthesis of the broader quinoxaline and quinoxalin-2-one families has highlighted several effective classes of recyclable catalysts. While specific studies focusing exclusively on the synthesis of this compound using these systems are not extensively detailed in the literature, the established methodologies for related derivatives are directly applicable. The typical synthesis involves the condensation cyclization of a substituted o-phenylenediamine, such as 4,5-dibromo-1,2-phenylenediamine , with an α-keto acid like glyoxylic acid.
A prominent and highly efficient class of recyclable catalysts for this transformation is magnetic nanoparticles (MNPs), particularly those based on magnetite (Fe3O4 ). publish.csiro.aujchemrev.com These catalysts are valued for their high surface area and unique magnetic properties, which allow for straightforward and efficient separation from the reaction medium using an external magnet. rsc.org This process circumvents the need for tedious filtration or chromatographic separation.
The synthesis of quinoxaline derivatives has been successfully demonstrated in environmentally benign solvents like water, using Fe3O4 nanoparticles as a recyclable catalyst. publish.csiro.au In a typical procedure, the 1,2-diamine and a 1,2-dicarbonyl compound react in the presence of the magnetic catalyst. The catalyst's performance often remains consistent over several cycles. For instance, in the synthesis of a model quinoxaline, Fe3O4 nanoparticles were recovered using a magnet and reused for five consecutive cycles with only a marginal decrease in catalytic activity. publish.csiro.au
The table below illustrates the typical performance and reusability of a magnetic nanoparticle catalyst in a model quinoxaline synthesis, which serves as a proxy for the synthesis of substituted quinoxalin-2-ones.
| Catalyst | Reactants | Solvent | Yield (1st Cycle) | Recycling Cycles | Yield (5th Cycle) | Reference |
|---|---|---|---|---|---|---|
| Fe3O4 Nanoparticles | o-phenylenediamine + Benzil | Water | 96% | 5 | 92% | publish.csiro.au |
Beyond magnetic nanoparticles, other heterogeneous systems have been explored for the synthesis and functionalization of quinoxalin-2(1H)-ones. mdpi.comnih.gov These include materials such as:
Graphitic carbon nitride (g-C3N4): A metal-free photocatalyst that can be used in visible-light-mediated reactions and recovered by simple filtration. mdpi.com
Ion Exchange Resins: Solid acid catalysts like Amberlyst-15 have been employed for facilitating reactions, offering easy recovery and reusability. mdpi.com
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): These porous materials can be designed with specific catalytic sites and are inherently heterogeneous, making them suitable for recyclable applications. mdpi.comnih.gov
These catalytic systems provide a green and sustainable pathway for producing a wide array of quinoxalin-2-one derivatives. Their application to the synthesis of this compound from 4,5-dibromo-1,2-phenylenediamine would involve similar principles, contributing to a more efficient and environmentally responsible manufacturing process. mdpi.com
Chemical Reactivity and Derivatization Strategies of 6,7 Dibromo 1,2,3,4 Tetrahydroquinoxalin 2 One
Functionalization at Nitrogen Atoms (N1 and N4)
The presence of two nitrogen atoms within the tetrahydroquinoxaline-2-one core, one of which is part of an amide linkage (N1) and the other an aniline-like secondary amine (N4), provides opportunities for a variety of N-functionalization reactions.
Alkylation and Acylation Reactions
The nitrogen atoms of the tetrahydroquinoxalin-2-one ring system can undergo alkylation and acylation to introduce a wide range of substituents. The N4 atom, being a secondary amine, is generally more nucleophilic and thus more readily alkylated than the N1 amide nitrogen.
Alkylation: Direct N-alkylation can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. The choice of base, solvent, and temperature can influence the regioselectivity between N1 and N4. Stronger bases and polar aprotic solvents typically favor alkylation. For instance, the use of sodium hydride in a solvent like dimethylformamide (DMF) can facilitate the deprotonation of the less acidic N1 amide, enabling its subsequent alkylation.
Acylation: Acylation of the N1 and N4 positions can be accomplished using acyl chlorides or anhydrides. Similar to alkylation, the N4 position is more reactive towards acylation under standard conditions. The introduction of an acyl group at the N1 position generally requires more forcing conditions. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct.
| Reagent Type | General Conditions | Product Type |
| Alkyl Halide (R-X) | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, CH3CN) | N-Alkyl derivative |
| Acyl Chloride (RCOCl) | Base (e.g., Et3N, Pyridine), Solvent (e.g., CH2Cl2) | N-Acyl derivative |
Arylation via Cross-Coupling Methodologies
Modern cross-coupling reactions provide powerful tools for the formation of N-aryl bonds, offering access to a diverse array of derivatives with potential applications in various fields of chemical research.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the synthesis of N-aryl and N-heteroaryl compounds. nih.govmasterorganicchemistry.com This methodology can be applied to the arylation of the N4 position of 6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one using aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the amine and the aryl coupling partner. nih.gov
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. While traditionally requiring harsh reaction conditions, modern modifications using ligands and different copper sources have expanded its applicability. This method can also be employed for the N-arylation of the tetrahydroquinoxalin-2-one scaffold.
| Reaction Name | Catalyst System | Typical Substrates |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2) + Phosphine ligand | Aryl halides, Aryl triflates |
| Ullmann Condensation | Copper catalyst (e.g., CuI) + Ligand (optional) | Aryl halides |
Transformations at the Carbonyl Group (C2-oxo)
The carbonyl group at the C2 position is a key functional handle for further molecular modifications, including reduction to an amine or conversion to other functional groups through nucleophilic addition.
Reduction of the Carbonyl Functionality
The lactam carbonyl can be reduced to a methylene group, thereby converting the tetrahydroquinoxalin-2-one to a tetrahydroquinoxaline. This transformation fundamentally alters the heterocyclic core and can be achieved using powerful reducing agents.
Lithium Aluminum Hydride (LAH): Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides and lactams to the corresponding amines. byjus.commasterorganicchemistry.com Treatment of this compound with LAH in an anhydrous ethereal solvent such as tetrahydrofuran (THF) would be expected to yield 6,7-dibromo-1,2,3,4-tetrahydroquinoxaline.
Borane Reagents: Borane (BH₃) and its complexes, such as BH₃·THF or BH₃·SMe₂, are also effective reagents for the reduction of lactams. acs.org These reagents are generally considered milder than LAH and may offer better chemoselectivity in the presence of other reducible functional groups.
| Reducing Agent | Typical Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, reflux | 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline |
| Borane (BH₃) | THF, reflux | 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline |
Nucleophilic Additions to the Carbonyl
The electrophilic carbon of the C2-oxo group is susceptible to attack by various nucleophiles, leading to the formation of tetrahedral intermediates that can then be further transformed.
Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) can add to the carbonyl group. libretexts.orgillinois.edu However, with lactams, these reactions can be complex, sometimes leading to ring-opening or the formation of carbinolamines. Careful control of reaction conditions is necessary to achieve the desired outcome.
Wittig-type Reactions: While the Wittig reaction is most commonly associated with aldehydes and ketones, related olefination methods can be applied to lactams to convert the carbonyl group into an exocyclic double bond. masterorganicchemistry.comnih.gov This transformation would introduce a new dimension of reactivity to the quinoxaline (B1680401) scaffold.
Modifications of the Bromine Substituents at C6 and C7
The two bromine atoms on the benzene (B151609) ring are prime sites for the introduction of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for building molecular complexity and tuning the electronic properties of the molecule.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govresearchgate.net The bromine atoms at C6 and C7 of the title compound can be sequentially or simultaneously replaced with aryl, heteroaryl, or vinyl groups. Regioselectivity can potentially be achieved by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and temperature.
Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by palladium. researchgate.netconsensus.app This reaction is known for its tolerance of a wide range of functional groups and can be used to introduce various alkyl, alkenyl, aryl, and alkynyl substituents at the C6 and C7 positions.
Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base to form substituted alkenes. acs.orgbohrium.com This reaction can be used to introduce alkenyl substituents at the C6 and C7 positions of the tetrahydroquinoxalin-2-one core.
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide. byjus.com This method allows for the direct introduction of alkynyl moieties at the C6 and C7 positions, which can serve as versatile handles for further transformations.
Buchwald-Hartwig Amination: In addition to N-arylation, the Buchwald-Hartwig amination can also be employed to form C-N bonds at the C6 and C7 positions by coupling with various amines. nih.gov This provides a direct route to amino-substituted quinoxalinone derivatives.
| Reaction Name | Coupling Partner | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Reagent | C-C |
| Stille Coupling | Organotin Reagent | C-C |
| Heck Reaction | Alkene | C-C (alkenyl) |
| Sonogashira Coupling | Terminal Alkyne | C-C (alkynyl) |
| Buchwald-Hartwig Amination | Amine | C-N |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for modifying aryl halides. nih.govyoutube.com The presence of two bromine atoms on the this compound backbone allows for mono- or di-functionalization, enabling the synthesis of a diverse array of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organohalide. wikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For this compound, both mono- and double-coupling are possible. Sequential coupling can provide access to unsymmetrically substituted derivatives, while a double-coupling reaction with an excess of the boronic acid can yield symmetrically substituted products. nih.gov In related dihalo-heterocyclic systems, such as 2,6-dichloroquinoxaline, regioselectivity can be controlled by electronic parameters, though for the 6,7-dibromo isomer, the electronic environment of the two bromine atoms is similar, potentially leading to mixtures in mono-coupling reactions unless specific reaction conditions are employed. researchgate.net
| Entry | Aryl Halide (Analog) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |
| 1 | 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 2,5-Diphenyl-3-hexylthiophene | >90 |
| 2 | 2,6-Dichloroquinoxaline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 6-Chloro-2-(4-methoxyphenyl)quinoxaline | 85 |
| 3 | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine | 95 |
This table presents typical conditions for Suzuki-Miyaura reactions on analogous dihalo-heterocyclic compounds to illustrate potential reaction parameters. nih.govresearchgate.netmdpi.com
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction provides a direct method for the vinylation of aryl halides. The this compound can undergo mono- or di-vinylation at the C6 and C7 positions. Studies on analogous systems, such as 2,6-diaryl-3,5-dibromo-4-pyrones, have shown that both mono- and divinylated products can be obtained, with the outcome depending on the stoichiometry of the reagents and reaction conditions. clockss.org The choice of palladium source, ligand, and base is crucial for achieving high efficiency and selectivity. clockss.orgacs.org
| Entry | Aryl Halide (Analog) | Alkene | Catalyst / Ligand | Base | Solvent | Product Type |
| 1 | 2,6-Diaryl-3,5-dibromo-4-pyrone | Methyl acrylate | PdCl₂ / DBBIB | K₂CO₃ | DMF | Mono- and Di-vinylated |
| 2 | Iodobenzene | n-Butyl acrylate | CN-Palladacycle | NaOAc | NMP | Vinylated |
| 3 | 4-Bromobenzaldehyde | 2-Cyanophenylzinc-bromide | Pd(dppf)Cl₂ | - | THF | Biaryl |
This table shows representative conditions for Heck reactions, demonstrating the variety of catalysts and conditions that can be applied. clockss.orgacs.orgmdpi.com DBBIB = N,N′-dibutylbenzimidazol-2-ylidene.
Sonogashira Coupling
The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes and conjugated enynes under mild conditions. wikipedia.orglibretexts.org The dibromo-scaffold of the title compound can be functionalized with various terminal alkynes to introduce acetylenic moieties. Regioselective mono-alkynylation of dihalo-heterocycles has been demonstrated, as in the case of 2,4-dibromoquinolines, allowing for further diversification. researchgate.net Double Sonogashira coupling can also be achieved to produce di-alkynylated quinoxalinone derivatives. researchgate.net
| Entry | Aryl Halide (Analog) | Alkyne | Catalyst System | Base | Solvent | Product Type |
| 1 | 2,4-Dibromoquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Mono-alkynylated |
| 2 | 3,4-Dibromo-2,5-dialkynylfuran | Thiophen-2-ylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | THF | Di-alkynylated |
| 3 | 2,4-Dibromothiazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Mono-alkynylated |
This table provides examples of Sonogashira coupling conditions used for various dibromo-heterocyclic substrates. researchgate.netresearchgate.netresearchgate.net DIPA = Diisopropylamine.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.netlibretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.
In this compound, the quinoxalinone core acts as an electron-withdrawing substituent. The amide functionality and the second nitrogen atom in the heterocyclic ring decrease the electron density of the attached benzene ring, thereby activating the C6 and C7 positions for nucleophilic attack. This activation facilitates the displacement of the bromide leaving groups by a variety of nucleophiles.
Common nucleophiles employed in SNAr reactions include:
Amines (R₂NH): To introduce substituted amino groups.
Alkoxides (RO⁻): To form aryl ethers.
Thiolates (RS⁻): To generate thioethers.
Hydroxide (OH⁻): For the introduction of a hydroxyl group.
The efficiency of SNAr reactions can be enhanced by using polar aprotic solvents, such as DMSO or DMF, which can stabilize the charged Meisenheimer intermediate. Recent methodologies have also demonstrated successful SNAr reactions under mild, aqueous conditions using polymeric additives or in ionic liquids, which can offer environmental and operational advantages. rsc.orgd-nb.info
Electrophilic and Nucleophilic Reactions on the Aromatic Ring
Further Halogenation Studies
Introducing additional halogen atoms onto the this compound ring via electrophilic aromatic substitution is challenging. The existing bromine atoms and the quinoxalinone ring are deactivating towards further electrophilic attack. However, reactions can be driven under forcing conditions. For related N-heterocycles like quinoline and isoquinoline, bromination can be achieved in strong acids such as concentrated sulfuric acid (H₂SO₄) or trifluoromethanesulfonic acid (CF₃SO₃H), which protonate the heterocycle and further deactivate the ring, directing substitution to the benzenoid ring. researchgate.net
Alternatively, modern brominating agents like tetrabutylammonium tribromide (TBATB) have been used for the regioselective bromination of related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, offering a milder and more controlled method for halogenation. nih.gov The positions available for further halogenation on the title compound are C5 and C8. The directing effects of the existing substituents would need to be carefully considered to predict the regiochemical outcome.
Nitration and Sulfonation Reactivity
Nitration and sulfonation are classic electrophilic aromatic substitution reactions that introduce nitro (–NO₂) and sulfonic acid (–SO₃H) groups, respectively. The reactivity of the aromatic ring in this compound towards these electrophiles is significantly reduced due to the deactivating effects of the two bromine atoms and the electron-withdrawing nature of the heterocyclic moiety.
Therefore, strong reaction conditions are typically required, such as the use of fuming nitric acid or a mixture of nitric and sulfuric acids for nitration. The directing effects of the substituents are crucial for determining the position of the incoming electrophile. The bromine atoms are ortho-, para-directing, as is the amide nitrogen of the heterocyclic ring. Considering the substitution pattern, the incoming electrophile would be directed to the C5 and C8 positions. The precise regioselectivity would depend on a complex interplay of steric and electronic factors.
Amino and Hydroxyl Group Introductions
Beyond SNAr strategies, amino and hydroxyl groups can be introduced onto the aromatic ring through palladium-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and powerful method for forming carbon-nitrogen bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction has a broad substrate scope and generally proceeds under milder conditions than traditional methods. wikipedia.orglibretexts.org The this compound is an excellent substrate for this transformation, allowing for the introduction of a wide variety of amino groups at one or both bromine-substituted positions. The reaction typically employs a palladium catalyst, a phosphine ligand (e.g., X-Phos, BINAP), and a base. beilstein-journals.org This method can also be used with ammonia equivalents to install a primary amino group (–NH₂).
| Entry | Aryl Halide (Analog) | Amine | Catalyst / Ligand | Base | Solvent | Product Type |
| 1 | 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | Aryl amine |
| 2 | Aryl Halides | Primary/Secondary Amines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Aryl amine |
| 3 | Aryl Chlorides | Ammonia | Pd(OAc)₂ / Josiphos-type ligand | K₃PO₄ | t-BuOH | Primary aryl amine |
This table illustrates typical conditions for Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org
Hydroxylation
The introduction of hydroxyl groups can be achieved through palladium-catalyzed coupling with hydroxide sources or via SNAr with a strong base like NaOH or KOH at elevated temperatures. The Buchwald-Hartwig C–O coupling reaction, while less common than C–N coupling, provides a pathway for the synthesis of phenols from aryl halides.
Oxidative and Reductive Transformations of the Heterocyclic Ring System
The heterocyclic portion of this compound also possesses reactive sites amenable to chemical modification.
Oxidative Transformations
The tetrahydro- a portion of the molecule can undergo oxidation to yield the corresponding aromatic 6,7-dibromoquinoxalin-2(1H)-one. This dehydrogenation reaction introduces a double bond between N1 and C3, leading to a fully aromatic pyrazine (B50134) ring system. This transformation can be accomplished using various oxidizing agents, such as manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or under catalytic aerobic oxidation conditions.
Reductive Transformations
The primary sites for reduction within the heterocyclic ring are the amide carbonyl group (C=O) and the imine-like functionality that would be present in the oxidized, aromatic form.
Reduction of the Amide: The amide carbonyl can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). This would convert the this compound into 6,7-dibromo-1,2,3,4-tetrahydroquinoxaline.
Reduction of the Aromatic Quinoxaline: If starting from the oxidized quinoxaline or quinoxalin-2-one, the pyrazine ring can be reduced to the tetrahydro level. Catalytic hydrogenation (e.g., H₂/Pd/C) or transfer hydrogenation methods are effective for this transformation. organic-chemistry.org A one-pot synthesis of tetrahydroquinoxalines from 2-nitroanilines and 1,2-dicarbonyl compounds using diboronic acid highlights modern, metal-free approaches to forming this heterocyclic system. rsc.orgresearchgate.net
Oxidation to Quinoxalinone N-Oxides
The oxidation of the nitrogen atoms within the tetrahydroquinoxalinone ring system can lead to the formation of N-oxides. While specific studies on the oxidation of this compound to its corresponding N-oxides are not extensively documented in publicly available literature, general methodologies for the N-oxidation of similar heterocyclic compounds can be considered.
Typically, the oxidation of tertiary amines within heterocyclic systems to their N-oxides is achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. The reaction conditions, including solvent, temperature, and stoichiometry of the oxidant, are crucial in controlling the selectivity and yield of the N-oxide product. The electron-withdrawing nature of the bromine atoms on the aromatic ring of this compound may influence the nucleophilicity of the nitrogen atoms, potentially requiring more forcing reaction conditions for oxidation to occur.
Table 1: General Reagents for N-Oxidation of Heterocyclic Amines
| Oxidizing Agent | Typical Reaction Conditions |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) or chloroform (CHCl₃), 0 °C to rt |
| Hydrogen peroxide (H₂O₂) | Acetic acid or with a metal catalyst (e.g., selenium dioxide) |
| Caro's acid (H₂SO₅) | Aqueous solution, controlled pH |
| Oxone® (potassium peroxymonosulfate) | Methanol (B129727)/water, room temperature |
Further research is required to delineate the specific conditions and outcomes for the N-oxidation of this compound.
Ring Dehydrogenation Studies
The conversion of the tetrahydroquinoxalinone core to its aromatic quinoxalinone counterpart through dehydrogenation is a key transformation. This process involves the removal of hydrogen atoms from the dihydropyrazinone ring, leading to a fully aromatized system. While direct dehydrogenation studies on this compound are not widely reported, various methods are available for the dehydrogenation of similar N-heterocycles.
Common dehydrogenation reagents include transition metal catalysts, such as palladium on carbon (Pd/C), often in the presence of a hydrogen acceptor or under aerobic conditions. Oxidizing agents like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are also frequently employed. The choice of reagent and reaction conditions can significantly impact the efficiency of the dehydrogenation process. For instance, visible-light mediated aerobic dehydrogenation has emerged as a greener alternative for similar heterocyclic systems.
Table 2: Common Reagents for Dehydrogenation of Tetrahydroquinolines and Related Heterocycles
| Reagent/Catalyst | Typical Reaction Conditions |
| Palladium on carbon (Pd/C) | High-boiling solvent (e.g., xylene, decalin), elevated temperatures |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or chloroform (CHCl₃), reflux |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dioxane or toluene, room temperature to reflux |
| Sulfur | High temperatures |
| Aerobic oxidation (with or without catalyst) | Often requires a photocatalyst and a light source |
The electronic properties conferred by the two bromine atoms on the benzene ring may affect the ease of dehydrogenation, and dedicated studies would be necessary to optimize this transformation for this compound.
Ring Expansion and Contraction Methodologies
Modification of the core ring structure of this compound through ring expansion or contraction represents an advanced derivatization strategy. These transformations can lead to novel heterocyclic systems with potentially unique chemical and biological properties.
Ring Expansion: Methodologies for ring expansion often involve the rearrangement of a key intermediate. For instance, reactions that proceed through carbocation intermediates adjacent to the ring can trigger the migration of a ring bond, leading to an expanded ring system. While no specific examples for this compound are available, general strategies like the Tiffeneau-Demjanov rearrangement or related pinacol-type rearrangements could be conceptually applied to suitably functionalized derivatives.
Ring Contraction: Ring contraction reactions typically proceed through the formation of an intermediate that can undergo extrusion of a small molecule (e.g., N₂, CO) or a rearrangement that leads to a smaller ring. For N-heterocycles, deaminative ring contraction has been reported for related systems, involving the in situ formation of a cyclic ammonium cation followed by a base-induced rearrangement. The Favorskii rearrangement, applied to cyclic α-haloketones, is another classic example of a ring contraction methodology. The applicability of these methods to the this compound scaffold would depend on the synthesis of appropriate precursors.
Table 3: Conceptual Approaches for Ring Modification
| Transformation | General Strategy | Potential Precursor/Intermediate |
| Ring Expansion | Carbocation-mediated rearrangement (e.g., Tiffeneau-Demjanov) | Aminohydrin or related species derived from the quinoxalinone |
| Ring Contraction | Deaminative rearrangement | N-amino or related derivative of the quinoxalinone |
| Favorskii-type rearrangement | α-halo-substituted quinoxalinone derivative |
The development of specific protocols for the ring expansion and contraction of this compound remains an area for future investigation.
Structural Elucidation and Conformational Analysis in Academic Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure of 6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one by probing the interactions of the molecule with electromagnetic radiation.
As of this writing, specific experimental ¹H and ¹³C NMR data for this compound are not available in surveyed academic literature. This technique would be essential for providing detailed information about the proton and carbon environments within the molecule, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.
Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of a compound. While experimental mass spectra for this compound are not documented in the reviewed literature, predictive data provides valuable insight into its expected mass spectrometric behavior. The predicted monoisotopic mass of the compound is 303.8847 Da. uni.lu Computational tools estimate the collision cross-section (CCS) values for various adducts, which are useful for identification in advanced MS techniques like ion mobility-mass spectrometry. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 304.89198 |
| [M+Na]⁺ | 326.87392 |
| [M-H]⁻ | 302.87742 |
| [M+NH₄]⁺ | 321.91852 |
| [M+K]⁺ | 342.84786 |
| [M+HCOO]⁻ | 348.88290 |
This data is computationally predicted and awaits experimental verification.
Detailed experimental Infrared (IR) spectroscopy data for this compound has not been reported in the available scientific literature. This analytical method would be key in identifying characteristic vibrations of its functional groups, such as the N-H stretches of the amine and amide, the C=O stretch of the lactam ring, and C-Br vibrations, thereby confirming the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
There are currently no published single-crystal X-ray diffraction studies for this compound. Consequently, information regarding its crystal system, space group, and specific intermolecular interactions, such as hydrogen bonding or halogen bonding involving the bromine atoms, remains undetermined.
Without a crystal structure, the specific conformation of the tetrahydroquinoxaline ring system in the solid state is not experimentally known. Such an analysis would reveal the precise puckering of the non-aromatic ring and the spatial arrangement of the substituents, which are crucial for understanding its physical and chemical properties.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., CD, ORD)
The assessment of enantiomeric purity is a critical aspect of chemical analysis, particularly for compounds intended for various scientific applications. Chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for the stereochemical characterization of chiral molecules. Although specific chiroptical data for this compound is not documented in publicly available research, the principles of these techniques are directly applicable.
Should this compound be resolved into its constituent enantiomers, CD spectroscopy would measure the differential absorption of left and right circularly polarized light. This would result in a unique CD spectrum for each enantiomer, with mirror-image curves. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, providing a highly sensitive method for quantifying enantiomeric purity.
Similarly, ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, would provide complementary information. The specific rotation at a given wavelength, particularly at the extrema of the Cotton effect curves, can be used to determine the concentration of each enantiomer in a mixture. For analogous chiral heterocyclic compounds, these techniques have proven invaluable in assigning absolute configurations by comparing experimental spectra with those predicted by quantum chemical calculations. nih.gov
| Technique | Parameter | Predicted Value for (R)-enantiomer | Predicted Value for (S)-enantiomer |
|---|---|---|---|
| CD Spectroscopy | λmax (nm) / Δε (M-1cm-1) | Data not available | Data not available |
| ORD Spectroscopy | [α]D20 (deg) | Data not available | Data not available |
Computational Chemistry and Molecular Modeling Studies
In the absence of extensive empirical data, computational chemistry and molecular modeling serve as indispensable tools for predicting and understanding the structural and electronic properties of molecules like this compound.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. uci.edu For this compound, DFT calculations can provide deep insights into its geometry, stability, and reactivity. By solving the Kohn-Sham equations, one can determine the molecule's ground-state energy and electron density. uci.edu
From these fundamental properties, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the HOMO-LUMO gap is a key indicator of chemical reactivity and the energy required for electronic excitation. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions susceptible to electrophilic or nucleophilic attack. While specific DFT studies on this compound are not reported, research on structurally related quinoxaline (B1680401) derivatives has demonstrated the utility of DFT in predicting their electronic properties and vibrational spectra. nih.gov
| Property | Predicted Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
The tetrahydroquinoxaline ring system of this compound is not planar and can adopt various conformations. Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this molecule. nih.gov By simulating the atomic motions over time, MD can identify stable low-energy conformers and the transition states that connect them.
An MD simulation would typically involve placing the molecule in a simulated solvent box and integrating Newton's equations of motion for all atoms. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. Analysis of this trajectory can reveal the preferred puckering of the tetrahydro-pyrazine ring and the orientation of the bromine substituents. Such studies are crucial for understanding how the molecule's shape influences its interactions with its environment. While MD simulations specific to this compound are not available, similar studies on other heterocyclic systems have been instrumental in characterizing their conformational preferences. nih.gov
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (°) |
|---|---|---|---|
| Conformer 1 | Data not available | Data not available | Data not available |
| Conformer 2 | Data not available | Data not available | Data not available |
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that correlate the structural or property descriptors of a set of compounds with a particular endpoint. nih.govnih.gov While often used to predict biological activity, the QSAR framework is also highly effective for mapping the chemical space of a compound library. researchgate.net
For a set of molecules including this compound and its analogs, a QSAR study focused on chemical space would begin with the calculation of a wide array of molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometric (e.g., molecular surface area, volume), and electronic (e.g., dipole moment, partial charges).
Principal Component Analysis (PCA) or other dimensionality reduction techniques can then be applied to this descriptor matrix to visualize the distribution of the compounds in a multi-dimensional chemical space. This allows for the assessment of the diversity and novelty of the compound library and can guide the design of new molecules with specific desired physicochemical properties. The focus of such a study would be purely on the structural and chemical relationships within the dataset, without any correlation to biological endpoints. researchgate.net
| Descriptor Class | Example Descriptors |
|---|---|
| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban Index |
| Geometric | Molecular Surface Area, Molecular Volume |
| Electronic | LogP, Polarizability |
Advanced Applications of 6,7 Dibromo 1,2,3,4 Tetrahydroquinoxalin 2 One in Chemical Synthesis Research
Potential as a Key Intermediate in the Synthesis of Complex Heterocyclic Frameworks
While the specific use of 6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one as a key intermediate has not been detailed in published studies, the general reactivity of aryl bromides suggests its potential in this area.
Theoretical Precursor for Fused Polycyclic Systems
In theory, the two bromine atoms on the benzene (B151609) ring of this compound could serve as anchor points for the construction of additional fused rings. Synthetic strategies such as double Suzuki, Stille, or Buchwald-Hartwig amination reactions could potentially be employed to build polycyclic systems. However, no specific examples utilizing this particular starting material have been reported.
Hypothetical Building Block for Quinoxaline-Containing Macrocycles and Polymers
Similarly, the difunctional nature of this compound makes it a hypothetical candidate for the synthesis of macrocycles and polymers. Polycondensation reactions, where the dibromo compound is reacted with a suitable di-functionalized comonomer, could theoretically lead to the formation of quinoxaline-containing polymers. The synthesis of macrocycles could also be envisioned through intramolecular cyclization of a suitably designed precursor derived from this compound. To date, no such syntheses have been described in the literature.
Speculative Integration into Advanced Materials Research
The electronic properties of the quinoxaline (B1680401) ring system have led to the investigation of many of its derivatives in materials science.
Postulated Precursors for Optoelectronic Materials
Quinoxaline derivatives are known to be used in the development of optoelectronic materials due to their electron-accepting properties. The presence of heavy bromine atoms in this compound could, in principle, influence the photophysical properties of materials derived from it, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or sensors. However, research to support this postulation is currently absent.
Untapped Building Blocks for Organic Photovoltaics
The field of organic photovoltaics (OPVs) has seen the use of various quinoxaline-based molecules as non-fullerene acceptors. The functional groups on the quinoxaline core can be modified to tune the electronic energy levels of the resulting material. While the potential exists to utilize this compound as a building block for new OPV materials, this area remains unexplored.
Undeveloped Catalytic Systems Employing this compound Ligands
The nitrogen atoms within the quinoxaline core offer potential coordination sites for metal ions. Functionalization of the this compound scaffold could lead to the development of novel ligands for catalysis. The electronic and steric properties of such ligands could be fine-tuned through reactions at the bromine positions. At present, there are no reports of catalytic systems that employ ligands derived from this specific compound.
Applications in Combinatorial Chemistry and Library Synthesis
The structure of this compound is particularly amenable to combinatorial chemistry and the synthesis of compound libraries. Its bifunctional nature, characterized by two reactive bromine atoms on the benzene ring and nucleophilic nitrogen atoms within the heterocyclic core, allows for the systematic and diverse introduction of various substituents. This diversity-oriented synthesis approach is crucial for the discovery of new molecules with desired biological activities or material properties. rsc.orgrsc.orgnih.gov
The dibromo-functionality enables sequential or simultaneous cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions, to introduce a wide array of aryl, alkyl, or amino groups. nih.govnih.gov The lactam moiety within the tetrahydroquinoxalinone ring system also presents opportunities for N-alkylation or N-arylation, further expanding the chemical space that can be explored from this single scaffold. nih.gov
The generation of a chemical library from this compound can be strategically planned to explore structure-activity relationships (SAR). By systematically varying the substituents at the 6- and 7-positions, as well as on the nitrogen atoms, chemists can create a matrix of related compounds. High-throughput screening of these libraries can then identify lead compounds for drug discovery or materials with specific optical or electronic properties. acs.org
Below is an interactive data table illustrating the potential for diversification of the this compound scaffold in library synthesis.
| Scaffold Position | Reaction Type | Potential Reagents/Building Blocks | Resulting Functionality |
| C6-Br | Suzuki-Miyaura Coupling | Arylboronic acids, Heteroarylboronic acids | Aryl, Heteroaryl |
| C7-Br | Sonogashira Coupling | Terminal alkynes | Alkynyl |
| C6-Br & C7-Br | Buchwald-Hartwig Amination | Primary/secondary amines, Anilines | Amino, Anilino |
| N1-H | N-Alkylation | Alkyl halides, Benzyl halides | N-Alkyl, N-Benzyl |
| N4-H | N-Arylation | Aryl halides (with catalyst) | N-Aryl |
Studies in Reaction Mechanism Elucidation
The reactivity of this compound in transition metal-catalyzed cross-coupling reactions provides a platform for detailed mechanistic studies. illinois.eduresearchgate.netresearchgate.net Understanding the step-by-step process of these reactions is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity.
Palladium-catalyzed cross-coupling reactions, for instance, generally proceed through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govnih.gov When this compound is a substrate, the initial oxidative addition of a palladium(0) catalyst to one of the C-Br bonds is a critical step. The relative reactivity of the C6-Br versus the C7-Br bond can be influenced by electronic effects of the heterocyclic ring and steric hindrance, offering a subject for mechanistic investigation.
Kinetic studies, in-situ monitoring by spectroscopic techniques (e.g., NMR, IR), and computational modeling can be employed to elucidate the reaction pathways. illinois.edu For example, the rate of oxidative addition can be determined under various ligand and temperature conditions to understand the factors governing this initial activation. Subsequent transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) and the final reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst can also be individually studied. nih.gov
The presence of the two bromine atoms allows for the investigation of sequential and selective functionalization. Mechanistic studies can reveal the conditions necessary to achieve monosubstitution at either the C6 or C7 position, followed by a different coupling reaction at the remaining bromine atom. This selectivity is key to the controlled synthesis of complex molecules.
The following table outlines the key stages in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving this compound, which are focal points for mechanistic elucidation.
| Mechanistic Step | Description | Key Intermediates | Factors for Investigation |
| Oxidative Addition | The Pd(0) catalyst inserts into the C-Br bond. | Pd(II)-aryl complex | Ligand effects, temperature, reactivity of C6 vs. C7 |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. | Di-organo-Pd(II) complex | Base, solvent, nature of the boronic acid |
| Reductive Elimination | The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(0) catalyst. | Pd(0) catalyst, functionalized product | Ligand cone angle, electronic properties of substituents |
Analytical Methodologies for Research Purposes
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are indispensable tools for qualitatively and quantitatively assessing the purity of 6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like This compound . It offers high resolution and sensitivity for both qualitative and quantitative analysis. In a research setting, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.
A typical HPLC method for analyzing This compound would involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection is frequently performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
By monitoring the appearance of the product peak and the disappearance of starting material peaks, the progress of a reaction can be effectively tracked. The purity of the final compound is determined by the percentage of the main peak area relative to the total peak area in the chromatogram.
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For a compound like This compound , derivatization might be necessary to increase its volatility and thermal stability, for example, through silylation of the amide nitrogen. GC analysis can provide information on the purity of the compound and can be particularly useful for detecting volatile impurities that may not be readily observed by HPLC.
A capillary column with a nonpolar or medium-polarity stationary phase would typically be used. The oven temperature would be programmed to ramp up to ensure the separation of compounds with different boiling points. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing structural information for impurity identification.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring reactions and assessing the purity of compounds in a research laboratory. libretexts.orgsigmaaldrich.comanalyticaltoxicology.comchemistryhall.com A small amount of the reaction mixture or the purified compound is spotted on a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber containing a suitable mobile phase.
The choice of the mobile phase (eluent) is critical for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is commonly used. The polarity of the eluent is adjusted to obtain a retention factor (Rf) value for the compound of interest, ideally between 0.3 and 0.7 for optimal separation. libretexts.org The spots can be visualized under UV light if the compounds are UV-active, or by using a staining agent.
TLC is an invaluable tool for quickly determining the number of components in a mixture and for optimizing the conditions for column chromatography purification. chemistryhall.com
Table 2: Example TLC System for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.4 |
Enantiomeric Excess Determination Methods
Since This compound possesses a chiral center at the C2 position, the determination of its enantiomeric excess (ee) is crucial, especially in the context of asymmetric synthesis. Chiral chromatography is the most common method for this purpose.
Chiral HPLC is the preferred technique, utilizing a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The choice of the CSP is critical and often requires screening of various columns. Polysaccharide-based chiral stationary phases are widely used. The mobile phase is typically a mixture of a nonpolar alkane (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol (B130326) or ethanol). The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the relative peak areas of the two enantiomers.
Quantitative Analysis for Reaction Yield Optimization
Accurate quantification of This compound is essential for determining the yield of a chemical reaction and for optimizing reaction conditions. Quantitative analysis is typically performed using HPLC or GC.
For quantitative HPLC analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of the compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The use of an internal standard can improve the accuracy and precision of the quantification by correcting for variations in injection volume and detector response.
Table 3: Representative Data for a Quantitative HPLC Calibration Curve
| Concentration (mg/mL) | Peak Area (arbitrary units) |
|---|---|
| 0.01 | 120,500 |
| 0.05 | 610,200 |
| 0.10 | 1,225,000 |
| 0.25 | 3,050,000 |
Impurity Profiling and Degradation Pathway Analysis in Research Contexts
Impurity profiling is the identification and quantification of all impurities present in a sample of This compound . This is critical for understanding the side reactions that may occur during its synthesis and for identifying potential degradation products.
A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose. The HPLC separates the impurities from the main compound, and the mass spectrometer provides the molecular weight and fragmentation pattern of each impurity, which can be used to elucidate its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural characterization of isolated impurities.
Forced degradation studies, where the compound is subjected to stress conditions such as heat, light, acid, and base, can be performed to identify potential degradation products and to understand the degradation pathways. This information is crucial for establishing the stability of the compound.
Conclusion and Outlook
Summary of Key Research Achievements for 6,7-Dibromo-1,2,3,4-tetrahydroquinoxalin-2-one
Direct research focused exclusively on this compound is not extensively documented in publicly available literature. However, the synthesis and properties of the quinoxaline (B1680401) scaffold and its derivatives have been a subject of significant interest in medicinal chemistry. Research on related compounds suggests that the introduction of bromine atoms at the 6 and 7 positions of the tetrahydroquinoxalin-2-one core could significantly influence its biological activity. Halogenation is a common strategy in drug design to enhance the efficacy of a molecule.
The primary research achievements relevant to this compound are in the development of synthetic methodologies for the broader class of tetrahydroquinoxalines. These methods, including cyclocondensation reactions and more modern approaches like palladium-catalyzed carboamination, provide a foundation for the potential synthesis of this compound. A closely related compound, 6,7-dibromo-1,2,3,4-tetrahydroquinoxaline-2,3-dione, has been cataloged, indicating that the dibrominated benzene (B151609) portion of the molecule is synthetically accessible.
Table 1: General Synthetic Approaches for Tetrahydroquinoxalines
| Method | Description | Potential Applicability to this compound |
| Cyclocondensation | Reaction of a substituted o-phenylenediamine (B120857) with an α-keto acid or ester. | A key and straightforward method where 4,5-dibromo-1,2-diaminobenzene could be reacted with a suitable three-carbon building block. |
| Reductive Cyclization | Reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. | A plausible route starting from a suitably substituted o-nitroaniline precursor. |
| Palladium-catalyzed Carboamination | An advanced method for the enantioselective synthesis of tetrahydroquinoxalines. | Could be adapted for stereocontrolled synthesis if chiral properties are desired. |
Emerging Trends in Dibrominated Tetrahydroquinoxalinone Research
The field of quinoxaline research is continually evolving, with several emerging trends that are relevant to dibrominated tetrahydroquinoxalinones. A significant trend is the exploration of these compounds as potential therapeutic agents, particularly in oncology and infectious diseases. Quinoxaline derivatives have demonstrated a wide range of biological activities, including as anticancer, antibacterial, antifungal, and antiviral agents. sapub.orgrsc.orgresearchgate.net The presence of two bromine atoms on the benzene ring is expected to modulate these activities, potentially leading to enhanced potency or selectivity.
Another emerging area is the use of multi-component reactions to synthesize complex quinoxaline derivatives in a more efficient and atom-economical manner. nih.gov This approach allows for the rapid generation of a library of compounds for biological screening. Furthermore, there is growing interest in the functionalization of the quinoxalin-2(1H)-one core at various positions to explore structure-activity relationships. nih.gov
Perspectives on Future Methodological Advancements and Synthetic Challenges
Future advancements in the synthesis of this compound are likely to focus on improving the efficiency, selectivity, and sustainability of the synthetic routes. The development of novel catalytic systems for the direct C-H functionalization of the quinoxalinone core could provide more direct access to a variety of derivatives. nih.gov
Table 2: Potential Synthetic Challenges and Future Directions
| Challenge | Potential Solution/Future Direction |
| Regiocontrolled dibromination | Development of more selective brominating agents or use of directing groups. |
| Low yields in cyclization | Optimization of reaction conditions (solvent, temperature, catalyst) and exploration of microwave-assisted synthesis. |
| Limited functional group tolerance | Development of milder reaction conditions and protecting group strategies. |
| Asymmetric synthesis | Exploration of chiral catalysts and auxiliaries for enantioselective synthesis. |
Potential for Novel Chemical Discoveries and Innovations Stemming from This Compound Class
The dibrominated tetrahydroquinoxalinone scaffold holds considerable potential for the discovery of novel chemical entities with unique biological properties. The electron-withdrawing nature of the bromine atoms can significantly alter the electronic properties of the quinoxaline ring system, potentially leading to new modes of interaction with biological targets.
Innovations may arise from the use of this compound as a versatile building block for the synthesis of more complex molecules. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This could lead to the development of new materials with interesting photophysical or electronic properties, or to the discovery of new drug candidates with improved pharmacological profiles. The broader class of quinoxaline 1,4-di-N-oxides has also been investigated for a range of biological activities, suggesting another avenue for derivatization and exploration. nih.govfrontiersin.org
Q & A
Q. What are the standard synthetic protocols for 6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one, and how are intermediates characterized?
The synthesis typically involves condensation of 1,2-diamines with 1,2-diketones, followed by bromination. For example:
Condensation : React 1,2-diaminocyclohexane with a diketone under acidic or basic catalysis (e.g., acetic acid or KOH) to form the tetrahydroquinoxalin-2-one core .
Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like DCM or CCl₄. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-bromination .
Characterization :
- NMR : Confirm regioselectivity of bromine substitution via H/C NMR (e.g., coupling patterns for adjacent protons) .
- Mass Spectrometry : Validate molecular weight (expected: C₈H₆Br₂N₂O, MW = 308.96 g/mol) .
Q. How does the bromine substitution pattern influence the compound’s physicochemical properties?
Bromine increases molecular weight and polarizability, affecting:
- Solubility : Reduced in polar solvents (e.g., water) due to hydrophobicity; better in DMSO or DMF .
- Reactivity : Bromine acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) .
- Stability : Heavy atom effect may enhance photostability but could promote degradation under strong bases .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to resolve brominated byproducts .
- Elemental Analysis : Confirm Br content (theoretical: ~51.7%) .
- Melting Point : Compare with literature values (if available) to detect impurities .
Advanced Research Questions
Q. How can researchers resolve contradictory data on biological activity in existing literature?
Contradictions often arise from:
- Impurity Profiles : Trace byproducts (e.g., mono-brominated derivatives) may skew bioassay results. Replicate synthesis with rigorous purification (e.g., column chromatography) .
- Assay Conditions : Varying cell lines or enzyme concentrations (e.g., IC₅₀ discrepancies in kinase inhibition). Standardize protocols using positive controls (e.g., staurosporine for kinase assays) .
- Meta-Analysis : Cross-reference SAR studies of analogous compounds (e.g., 6,7-difluoro derivatives show similar steric effects) .
Q. What strategies optimize regioselectivity during bromination of the tetrahydroquinoxaline core?
- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) para to target positions to guide bromine placement .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic bromination at electron-rich sites .
- Computational Modeling : DFT calculations predict bromine’s preference for positions 6 and 7 based on frontier molecular orbitals .
Q. How does 6,7-dibromo substitution impact interactions with biological targets (e.g., enzymes or receptors)?
- Steric Effects : Bromine’s bulk may hinder binding in tight active sites (e.g., ATP-binding pockets). Compare with smaller substituents (e.g., -F) via docking studies .
- Electrostatic Effects : Bromine’s polarizability enhances van der Waals interactions. Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Low Solubility : Use mixed solvents (e.g., DMSO/water) for slow evaporation.
- Heavy Atom Effect : Bromine aids in X-ray diffraction but complicates data refinement. Employ synchrotron radiation for high-resolution structures .
Q. How can computational methods predict metabolic pathways for this compound?
- In Silico Tools : Use software like MetaSite to identify likely sites of cytochrome P450 oxidation (e.g., benzylic carbons adjacent to bromine) .
- Isotope Labeling : Synthesize C-labeled derivatives to track metabolic products via LC-MS .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., exact stoichiometry of NBS) to ensure consistency .
- Data Validation : Triangulate NMR, HPLC, and elemental analysis to confirm structure .
- Collaborative Studies : Share samples with independent labs to verify biological activity claims .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
